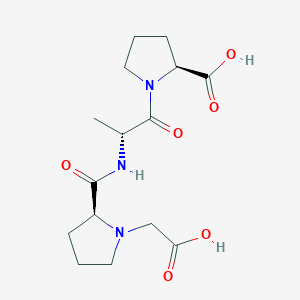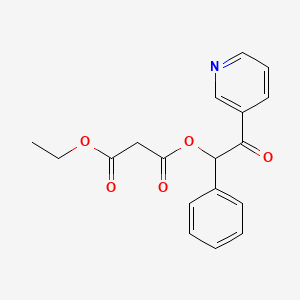
1-(Carboxymethyl)-L-prolyl-D-alanyl-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Carboxymethyl)-L-prolyl-D-alanyl-L-proline is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a carboxymethyl group attached to a proline residue, which is further linked to an alanyl-proline dipeptide. The combination of these amino acids and functional groups imparts specific properties that make it valuable for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Carboxymethyl)-L-prolyl-D-alanyl-L-proline typically involves the following steps:
Protection of Functional Groups: The amino and carboxyl groups of the amino acids are protected using suitable protecting groups to prevent unwanted reactions.
Coupling Reactions: The protected amino acids are coupled using peptide coupling reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) to form the desired peptide bonds.
Deprotection: The protecting groups are removed under mild conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(Carboxymethyl)-L-prolyl-D-alanyl-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(Carboxymethyl)-L-prolyl-D-alanyl-L-proline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of novel materials and bioconjugates for various applications.
Comparación Con Compuestos Similares
Similar Compounds
1-(Carboxymethyl)-L-prolyl-L-alanyl-L-proline: Similar structure but different stereochemistry.
1-(Carboxymethyl)-L-prolyl-D-alanyl-D-proline: Similar structure with different stereochemistry at the proline residue.
1-(Carboxymethyl)-L-prolyl-L-alanyl-D-proline: Similar structure with different stereochemistry at the alanyl residue.
Uniqueness
1-(Carboxymethyl)-L-prolyl-D-alanyl-L-proline is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the carboxymethyl group further distinguishes it from other similar compounds, providing unique chemical and biological properties.
Propiedades
| 87297-41-4 | |
Fórmula molecular |
C15H23N3O6 |
Peso molecular |
341.36 g/mol |
Nombre IUPAC |
(2S)-1-[(2R)-2-[[(2S)-1-(carboxymethyl)pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H23N3O6/c1-9(14(22)18-7-3-5-11(18)15(23)24)16-13(21)10-4-2-6-17(10)8-12(19)20/h9-11H,2-8H2,1H3,(H,16,21)(H,19,20)(H,23,24)/t9-,10+,11+/m1/s1 |
Clave InChI |
JNAHBOBXWRUPRL-VWYCJHECSA-N |
SMILES isomérico |
C[C@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2CC(=O)O |
SMILES canónico |
CC(C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,7-Dichloro-1-hydroxy-3,3-dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14420070.png)
![1-Chloro-2-[(2-chlorophenyl)methyl]-3-methylbenzene](/img/no-structure.png)

![3,3'-[Acridine-3,6-diylbis(oxy)]bis(N,N-diethylpropan-1-amine)](/img/structure/B14420090.png)
![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]pentanamide](/img/structure/B14420119.png)



![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420140.png)

